N-omega-Carboxymethyl-L-arginine (CMA)

Catalog No.
S6618202
CAS No.
278610-96-1
M.F
C8H16N4O4
M. Wt
232.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-omega-Carboxymethyl-L-arginine (CMA)

CAS Number

278610-96-1

Product Name

N-omega-Carboxymethyl-L-arginine (CMA)

IUPAC Name

(2S)-2-amino-5-[[N'-(carboxymethyl)carbamimidoyl]amino]pentanoic acid

Molecular Formula

C8H16N4O4

Molecular Weight

232.24 g/mol

InChI

InChI=1S/C8H16N4O4/c9-5(7(15)16)2-1-3-11-8(10)12-4-6(13)14/h5H,1-4,9H2,(H,13,14)(H,15,16)(H3,10,11,12)/t5-/m0/s1

InChI Key

AZYVWHCRKHJLRB-YFKPBYRVSA-N

SMILES

C(CC(C(=O)O)N)CNC(=NCC(=O)O)N

Canonical SMILES

C(CC(C(=O)O)N)CNC(=NCC(=O)O)N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=NCC(=O)O)N

N-omega-Carboxymethyl-L-arginine is a derivative of the amino acid L-arginine, characterized by the addition of a carboxymethyl group at the omega position. Its systematic name is N2-(2-carboxyethyl)-L-arginine, and its chemical formula is C9H18N4O4 with a molecular weight of 246.264 g/mol. This compound plays a significant role in biochemical pathways, particularly in relation to nitric oxide synthesis and various signaling mechanisms in cells.

CMA's primary significance lies in its role as a biomarker for protein glycation and oxidation. Its presence indicates damage to collagen, a key structural protein. This damage can lead to decreased tissue elasticity and function, which is associated with aging and various age-related diseases [].

CMA as an Advanced Glycation End Product (AGE)

  • AGEs are a collection of modified proteins or lipids formed through non-enzymatic reactions between sugars and biological molecules. These reactions occur over time and are accelerated by factors like hyperglycemia (high blood sugar) .
  • CMA is specifically an acid-labile AGE, meaning it breaks down under acidic conditions. It was first identified in enzymatic hydrolysates of glycated collagen .

CMA and Collagen

  • Collagen is a major structural protein found in connective tissues throughout the body. Research suggests that CMA is particularly abundant in glycated collagen . This finding is significant because collagen plays a crucial role in maintaining tissue integrity and function.

CMA and Ageing/Diseases

  • Studies have shown that CMA levels increase in the body with ageing . Additionally, elevated CMA levels have been associated with certain diseases, including diabetes . However, the exact mechanisms by which CMA contributes to these conditions are still under investigation.

Detection and Analysis of CMA

  • Researchers have developed specific antibodies to detect CMA, allowing for its measurement in biological samples like human serum .
  • Techniques like electrospray ionization-liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also employed to identify and quantify CMA .
Typical of amino acids and their derivatives. It can undergo:

  • Hydrolysis: The carboxymethyl group can be hydrolyzed under acidic or basic conditions, leading to the release of L-arginine and acetic acid.
  • Decarboxylation: Under certain conditions, the carboxymethyl group may be removed, resulting in the formation of L-arginine.
  • Formation of Peptides: It can react with other amino acids to form peptides through peptide bond formation.

These reactions are essential for understanding its role in biological systems and potential applications in drug development.

N-omega-Carboxymethyl-L-arginine exhibits several biological activities:

  • Nitric Oxide Synthesis Inhibition: It has been shown to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. This inhibition can have implications in various physiological and pathological processes, including inflammation and cardiovascular diseases .
  • Antiviral Properties: Recent studies indicate that N-omega-Carboxymethyl-L-arginine can bind to stimulator of interferon genes (STING) and activate antiviral responses through the TBK1/IRF3 pathway. This mechanism highlights its potential as an antiviral agent, particularly against certain viral infections .

The synthesis of N-omega-Carboxymethyl-L-arginine typically involves:

  • Alkylation of L-Arginine: L-arginine can be reacted with chloroacetic acid or its derivatives under basic conditions to introduce the carboxymethyl group.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to isolate N-omega-Carboxymethyl-L-arginine from unreacted starting materials and by-products.

These methods ensure high yields and purity suitable for further biological testing and applications.

N-omega-Carboxymethyl-L-arginine has several notable applications:

  • Pharmaceutical Research: Due to its role as a nitric oxide synthase inhibitor, it is investigated for potential therapeutic uses in treating conditions related to excessive nitric oxide production, such as sepsis and other inflammatory diseases.
  • Antiviral Drug Development: Its ability to activate the STING pathway makes it a candidate for developing antiviral therapies aimed at enhancing innate immune responses against viral infections .
  • Biochemical Studies: It serves as a valuable tool in research to study the mechanisms of nitric oxide signaling and immune responses.

Interaction studies involving N-omega-Carboxymethyl-L-arginine have revealed its binding affinity for various proteins:

  • Binding to STING: Research indicates that N-omega-Carboxymethyl-L-arginine binds directly to STING, influencing its conformational state and activating downstream signaling pathways associated with antiviral responses .

These interactions are crucial for understanding how modifications to amino acids can alter their biological functions.

N-omega-Carboxymethyl-L-arginine shares structural similarities with several other compounds derived from L-arginine or related amino acids. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
L-ArginineBasic structurePrecursor for nitric oxide synthesis
N-Nitro-L-arginineSimilar backbonePotent nitric oxide synthase inhibitor
N-Acetyl-L-cysteineDifferent side chainAntioxidant properties; used in detoxification
L-CitrullineSimilar backbonePrecursor for arginine; involved in urea cycle

N-omega-Carboxymethyl-L-arginine stands out due to its specific modifications that enhance its biological activity while maintaining some structural features common among amino acid derivatives.

This detailed overview highlights the significance of N-omega-Carboxymethyl-L-arginine in both biochemical research and potential therapeutic applications, emphasizing its unique properties and interactions within biological systems.

XLogP3

-4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

232.11715500 g/mol

Monoisotopic Mass

232.11715500 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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